molecular formula C5H5ClO2 B2887904 (4-Chlorofuran-2-yl)methanol CAS No. 1399652-62-0

(4-Chlorofuran-2-yl)methanol

Cat. No.: B2887904
CAS No.: 1399652-62-0
M. Wt: 132.54
InChI Key: UGECSURURFTXGG-UHFFFAOYSA-N
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Description

(4-Chlorofuran-2-yl)methanol is an organic compound with the molecular formula C5H5ClO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorofuran-2-yl)methanol typically involves the chlorination of furan derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4-chlorofuran with formaldehyde under basic conditions to yield this compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (4-Chlorofuran-2-yl)formaldehyde or (4-Chlorofuran-2-yl)carboxylic acid.

    Reduction: The compound can be reduced to form (4-Chlorofuran-2-yl)methane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

    Oxidation: (4-Chlorofuran-2-yl)formaldehyde, (4-Chlorofuran-2-yl)carboxylic acid.

    Reduction: (4-Chlorofuran-2-yl)methane.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorofuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorofuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    (4-Bromofuran-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.

    (4-Fluorofuran-2-yl)methanol: Contains a fluorine atom instead of chlorine.

    (4-Methylfuran-2-yl)methanol: Has a methyl group instead of chlorine.

Uniqueness: (4-Chlorofuran-2-yl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, or methyl counterparts. The chlorine atom can participate in specific chemical reactions and interactions that are distinct from those of other halogens or alkyl groups.

Properties

IUPAC Name

(4-chlorofuran-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGECSURURFTXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399652-62-0
Record name (4-chlorofuran-2-yl)methanol
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